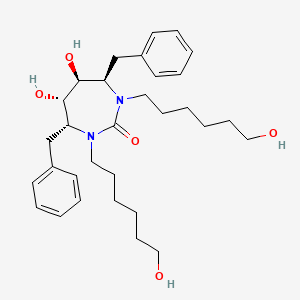
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(6-hydroxyhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(6-hydroxyhexyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple hydroxyl groups and phenylmethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(6-hydroxyhexyl)-4,7-bis(phenylmethyl)- involves multiple steps, including the formation of the diazepinone ring and the introduction of hydroxyl and phenylmethyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(6-hydroxyhexyl)-4,7-bis(phenylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(6-hydroxyhexyl)-4,7-bis(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets in the body.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(6-hydroxyhexyl)-4,7-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in the crosslinking of polymers.
1-Hydroxycyclohexyl phenyl ketone: Another photoinitiator used in UV-curable resins.
2,2-Dimethoxy-2-phenylacetophenone: Used in photopolymerization processes.
Uniqueness
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(6-hydroxyhexyl)-4,7-bis(phenylmethyl)- is unique due to its specific structure, which includes multiple hydroxyl and phenylmethyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
152928-72-8 |
|---|---|
Molekularformel |
C31H46N2O5 |
Molekulargewicht |
526.7 g/mol |
IUPAC-Name |
(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(6-hydroxyhexyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C31H46N2O5/c34-21-13-3-1-11-19-32-27(23-25-15-7-5-8-16-25)29(36)30(37)28(24-26-17-9-6-10-18-26)33(31(32)38)20-12-2-4-14-22-35/h5-10,15-18,27-30,34-37H,1-4,11-14,19-24H2/t27-,28-,29+,30+/m1/s1 |
InChI-Schlüssel |
LUWZWPBFBGGXGY-XAZDILKDSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCCO)CCCCCCO)CC3=CC=CC=C3)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCCO)CCCCCCO)CC3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


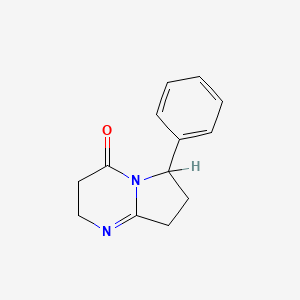
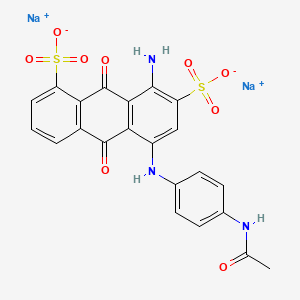
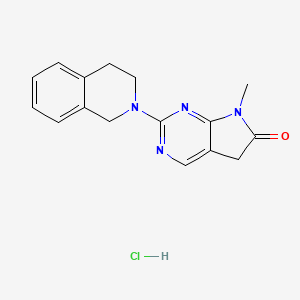
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
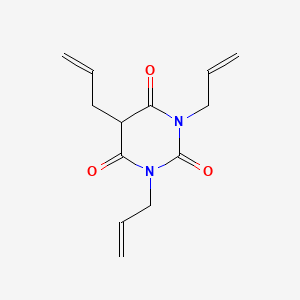
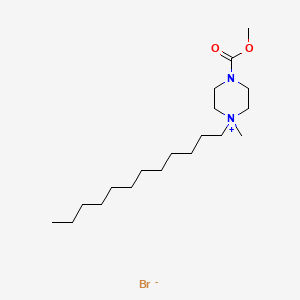


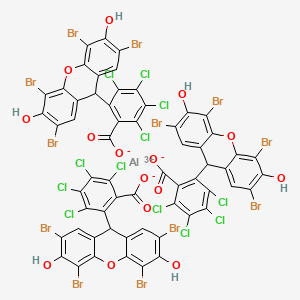
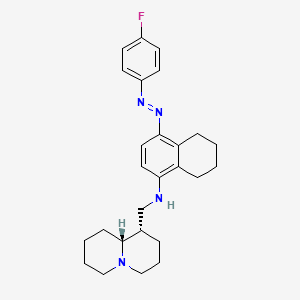
![7-(2-aminophenyl)-7,18,25-triazanonacyclo[14.13.2.22,5.03,12.04,9.013,30.017,25.019,24.027,31]tritriaconta-1(29),2(33),3(12),4(9),5(32),10,13(30),14,16(31),17,19,21,23,27-tetradecaene-6,8,26-trione](/img/structure/B15184056.png)
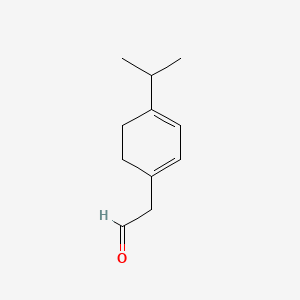
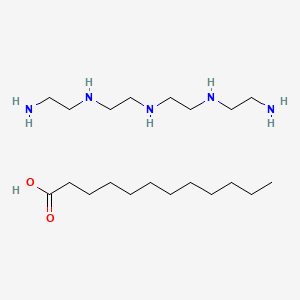
![2-[1-(4-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;dihydrochloride](/img/structure/B15184063.png)
